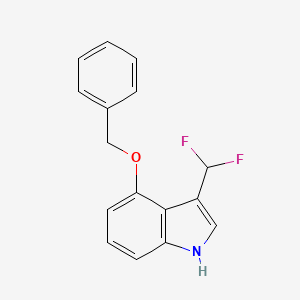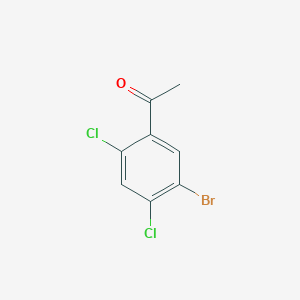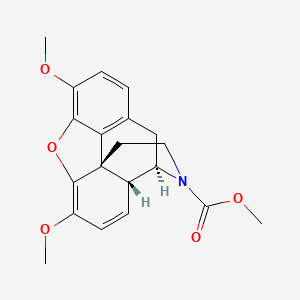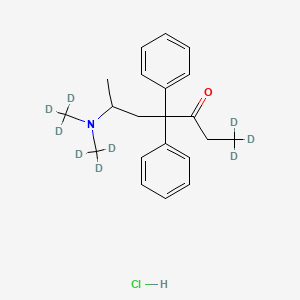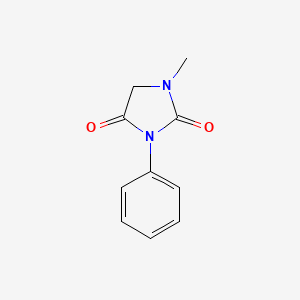
2,4-Imidazolidinedione, 1-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-phenylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 g/mol . This compound is also known by its IUPAC name, 1-methyl-3-phenylimidazolidine-2,4-dione, and is characterized by its imidazolidine ring structure with a phenyl group and a methyl group attached .
Vorbereitungsmethoden
1-Methyl-3-phenylimidazolidine-2,4-dione can be synthesized through various synthetic routes. One common method involves the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods may involve bulk synthesis using similar reagents and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-3-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
1-methyl-3-phenylhydantoin: This compound has a similar imidazolidine ring structure but differs in its functional groups.
2,4-imidazolidinedione,1-methyl-3-phenyl: Another closely related compound with slight variations in its molecular structure.
The uniqueness of 1-methyl-3-phenylimidazolidine-2,4-dione lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a variety of applications in research and industry.
Eigenschaften
CAS-Nummer |
2221-12-7 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
YLKKRCYFGKGCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


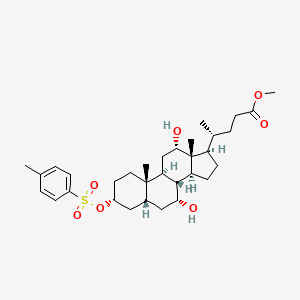

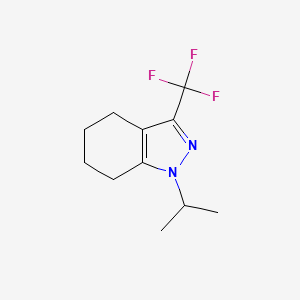
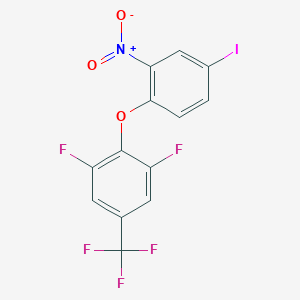
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
